Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide
Overview
Description
This compound belongs to the class of organoboron compounds, which are known for their versatility in chemical reactions and stability under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide typically involves the reaction of potassium trifluoroborate with an appropriate alkene under specific conditions. One common method involves the hydroboration of alkenes using activated pyridine borane complexes at room temperature . Another method includes the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydroboration reactions. These reactions are carried out in controlled environments to ensure high yield and purity. The use of catalysts such as palladium pincer complexes can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions without degrading the boron functionality.
Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride.
Substitution: The compound is known for its role in substitution reactions, especially in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, tetrahydroxydiboron, and various electrophiles such as aryl bromides and chlorides . These reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from reactions involving this compound include various boronic acids, boronate esters, and other organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide has a wide range of scientific research applications:
Chemistry: It is extensively used in cross-coupling reactions to form carbon-carbon bonds, which are crucial in organic synthesis.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological pathways involving boron.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group enhances the compound’s reactivity and stability, allowing it to form stable intermediates and products. The molecular targets and pathways involved in its action include the formation of carbon-boron bonds and subsequent transformations into other functional groups .
Comparison with Similar Compounds
Similar Compounds
- Potassium vinyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
Uniqueness
Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide stands out due to its unique combination of stability and reactivity. Unlike other similar compounds, it can undergo a wide range of chemical reactions under various conditions without degrading. This makes it a valuable reagent in both academic research and industrial applications .
Properties
IUPAC Name |
potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF3.K/c12-11(13,14)9-5-4-8-10-6-2-1-3-7-10;/h1-3,5-7,9H,4,8H2;/q-1;+1/b9-5+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHYWRWTTAOMHW-SZKNIZGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CCCC1=CC=CC=C1)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/CCC1=CC=CC=C1)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF3K | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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